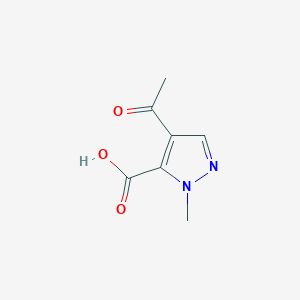

4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

4-acetyl-2-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)5-3-8-9(2)6(5)7(11)12/h3H,1-2H3,(H,11,12) |

InChI Key |

WUJNIINWSWNUJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N(N=C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . The reaction conditions are mild, and the compounds are obtained regiospecifically and in very good yields .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multi-step processes, including the use of palladium-catalyzed coupling reactions and cyclocondensation reactions . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Substitution reactions, such as N-arylation, can introduce new substituents to the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and palladium catalysts for coupling reactions . The reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the aryl hydrocarbon receptor, suppressing osteoblast proliferation and differentiation through the activation of the ERK signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 1-methyl-1H-pyrazole-4-carboxylic acid

- 3(5)-substituted pyrazoles

- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biological Activity

4-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies that highlight its importance in various fields, particularly in cancer therapy and enzyme inhibition.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes. Notably, it has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which is crucial in protecting cells from oxidative stress caused by D-serine. This inhibition mechanism suggests potential therapeutic applications in pain management and neuroprotection.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Various studies indicate that derivatives of pyrazole compounds, including this compound, show promising results against different cancer cell lines. For instance, it has been evaluated for its antiproliferative effects on hormone-independent prostate cancer cells (PC-3) and neuroblastoma cells (SH-SY5Y), demonstrating significant growth inhibition under hypoxic conditions .

- Enzyme Inhibition : The compound is recognized for its ability to inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes are implicated in various physiological processes, including respiration and fluid balance. Inhibition studies have shown that certain derivatives can selectively target these isoforms, suggesting their potential use in treating diseases associated with dysregulated CA activity.

- Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have demonstrated efficacy in reducing inflammation markers in vitro and in vivo, showcasing their potential as therapeutic agents against inflammatory diseases .

Case Studies

Several case studies illustrate the compound's biological activity:

- Cancer Cell Line Studies : In a study evaluating the cytotoxic effects of various pyrazole derivatives on cancer cell lines, this compound exhibited significant antiproliferative activity against SH-SY5Y cells, achieving approximately 85% growth inhibition at higher concentrations .

- Enzyme Interaction Studies : Interaction studies revealed that this compound binds effectively to carbonic anhydrases IX and XII, with binding affinities indicating potential for therapeutic applications in conditions like glaucoma and certain cancers .

- Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced edema models. Some compounds demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin, indicating the potential clinical relevance of these derivatives .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.